molecular formula C5H12N2O2 B053074 (R)-2-Dimethylamino-3-Hydroxypropionamide CAS No. 116833-21-7

(R)-2-Dimethylamino-3-Hydroxypropionamide

Cat. No. B053074
CAS RN: 116833-21-7
M. Wt: 132.16 g/mol
InChI Key: VTXPZVSCKQOHJD-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Dimethylamino-3-Hydroxypropionamide, also known as DMAHP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various research fields. DMAHP is a chiral compound, meaning it exists in two mirror-image forms, and the (R) form has been found to be more biologically active than the (S) form.

Mechanism of Action

The mechanism of action of (R)-2-Dimethylamino-3-Hydroxypropionamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, as mentioned above. (R)-2-Dimethylamino-3-Hydroxypropionamide has been found to bind to the active site of these enzymes, preventing them from breaking down neurotransmitters and other molecules. This binding is believed to be due to the chiral nature of (R)-2-Dimethylamino-3-Hydroxypropionamide, as the (R) form has been found to be more effective than the (S) form.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (R)-2-Dimethylamino-3-Hydroxypropionamide have been studied in various in vitro and in vivo models. (R)-2-Dimethylamino-3-Hydroxypropionamide has been found to increase the levels of neurotransmitters, such as acetylcholine and dopamine, in the brain, which can improve cognitive function and memory. (R)-2-Dimethylamino-3-Hydroxypropionamide has also been found to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation. Additionally, (R)-2-Dimethylamino-3-Hydroxypropionamide has been found to have low toxicity and good bioavailability, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

(R)-2-Dimethylamino-3-Hydroxypropionamide has several advantages for lab experiments, including its high purity, low toxicity, and good bioavailability. (R)-2-Dimethylamino-3-Hydroxypropionamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of (R)-2-Dimethylamino-3-Hydroxypropionamide is its cost, as it is a relatively expensive compound. Additionally, the mechanism of action of (R)-2-Dimethylamino-3-Hydroxypropionamide is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on (R)-2-Dimethylamino-3-Hydroxypropionamide. One area of interest is the development of (R)-2-Dimethylamino-3-Hydroxypropionamide-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the study of the mechanism of action of (R)-2-Dimethylamino-3-Hydroxypropionamide, which can provide insights into its potential therapeutic applications. Additionally, the synthesis of new analogs of (R)-2-Dimethylamino-3-Hydroxypropionamide can lead to the discovery of more potent and selective inhibitors of enzymes involved in neurotransmitter breakdown. Overall, (R)-2-Dimethylamino-3-Hydroxypropionamide is a promising compound with potential applications in various scientific research fields.

Synthesis Methods

(R)-2-Dimethylamino-3-Hydroxypropionamide can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the reaction of 3-hydroxypropionamide with dimethylamine in the presence of a base, followed by a chiral resolution step to obtain the (R) form of (R)-2-Dimethylamino-3-Hydroxypropionamide. The synthesis method has been optimized to achieve high yields and purity of the (R) form.

Scientific Research Applications

(R)-2-Dimethylamino-3-Hydroxypropionamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. (R)-2-Dimethylamino-3-Hydroxypropionamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters, which can improve cognitive function and memory. (R)-2-Dimethylamino-3-Hydroxypropionamide has also been found to have anti-inflammatory and antioxidant properties, which can be useful in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

116833-21-7

Product Name

(R)-2-Dimethylamino-3-Hydroxypropionamide

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

(2R)-2-(dimethylamino)-3-hydroxypropanamide

InChI

InChI=1S/C5H12N2O2/c1-7(2)4(3-8)5(6)9/h4,8H,3H2,1-2H3,(H2,6,9)/t4-/m1/s1

InChI Key

VTXPZVSCKQOHJD-SCSAIBSYSA-N

Isomeric SMILES

CN(C)[C@H](CO)C(=O)N

SMILES

CN(C)C(CO)C(=O)N

Canonical SMILES

CN(C)C(CO)C(=O)N

synonyms

Propanamide, 2-(dimethylamino)-3-hydroxy-, (R)- (9CI)

Origin of Product

United States

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